3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide
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Overview
Description
3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group, an indole moiety, and a hydroxyethyl chain, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide typically involves multi-step organic reactions. One common method starts with the bromination of a phenyl ring to introduce the bromine atom. This is followed by the formation of the indole moiety through Fischer indole synthesis. The final step involves the coupling of the bromophenyl and indole intermediates with a hydroxyethyl chain under amide formation conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while substitution of the bromine atom can yield various substituted derivatives.
Scientific Research Applications
3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The hydroxyethyl chain can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The bromophenyl group can participate in halogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
3-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide: Similar structure but with a chlorine atom instead of bromine.
3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding. These features distinguish it from its chloro and fluoro analogs, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c1-23-13-16(15-7-3-5-9-18(15)23)19(24)12-22-20(25)11-10-14-6-2-4-8-17(14)21/h2-9,13,19,24H,10-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSXDJQXLJJOIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)CCC3=CC=CC=C3Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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